An In-depth Technical Guide to the Chemical Properties of 4-Phenylazepane Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-Phenylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Phenylazepane hydrochloride, a key heterocyclic compound that serves as a foundational scaffold in the development of various therapeutic agents, notably within the class of opioid analgesics. This document synthesizes critical information regarding its chemical identity, structural features, and expected spectroscopic characteristics. While detailed experimental data for this specific compound is not extensively available in public literature, this guide provides expected properties based on the analysis of its structural motifs and data from closely related analogues. Furthermore, it outlines general methodologies for its synthesis, purification, and analysis, offering a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the azepane framework.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring is a significant heterocyclic motif in medicinal chemistry, prized for its conformational flexibility which allows for diverse spatial arrangements of substituents. The introduction of a phenyl group at the 4-position of the azepane ring, as seen in 4-Phenylazepane, creates a chiral center and provides a key structural element for interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing. 4-Phenylazepane is recognized as the parent structure for a series of opioid analgesics, highlighting its importance as a pharmacophore.[1]
Chemical Identity and Structure
A clear definition of the molecule's identity is paramount for any scientific investigation. The fundamental details of 4-Phenylazepane hydrochloride are summarized below.
Nomenclature and Identifiers
For unambiguous identification, a compound is assigned various names and registry numbers.
| Parameter | Value |
| IUPAC Name | 4-phenylazepane;hydrochloride[2] |
| CAS Registry Number | 7500-40-5[2] |
| Molecular Formula | C₁₂H₁₈ClN[2] |
| Molecular Weight | 211.73 g/mol [2][3] |
| Parent Compound | 4-Phenylazepane[1] |
Structural Representation
The molecular structure of 4-Phenylazepane hydrochloride consists of a seven-membered azepane ring with a phenyl group attached at the 4-position. The nitrogen atom of the azepane ring is protonated, forming a hydrochloride salt.[2] This structure possesses a chiral center at the C4 position.[2]
Synthesis and Purification
General Synthetic Strategy
A common approach involves the construction of the azepane ring through cyclization reactions. One plausible route, based on the synthesis of related azepane derivatives, could involve the use of cyclic imine intermediates.[2] The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported, showcasing a method for creating seven-membered heterocyclic rings with stereocontrol.[4][5] Palladium-catalyzed [4+3] cycloaddition reactions have also been developed for the enantioselective synthesis of tetrahydroazepines, offering another advanced strategy.[6]
Conceptual Synthetic Workflow:
Purification Protocol
Purification of the final product is critical to ensure its suitability for research and development. A general protocol for the purification of a hydrochloride salt of an organic base is provided below.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Dissolve the crude 4-Phenylazepane hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture. Protic solvents like ethanol or methanol, or a mixture with water, are often good starting points.[7]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Physical and Chemical Properties
The physical and chemical properties of a compound are essential for its handling, formulation, and understanding its behavior in various systems.
| Property | Value/Expected Characteristics |
| Physical State | Solid[3] |
| Melting Point | Data not available in searched literature. A reference table for melting points of various compounds is available.[8] |
| Boiling Point | Data not available in searched literature. A reference table for boiling points of various compounds is available.[8] |
| Solubility | Expected to be soluble in polar protic solvents such as water, methanol, and ethanol due to its hydrochloride salt form.[7][9][10] Solubility in various organic solvents would need to be experimentally determined. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7-8 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region (likely 1-4 ppm). The N-H protons of the hydrochloride salt will likely appear as a broad singlet.[2] The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring (typically 120-140 ppm) and the carbons of the azepane ring (aliphatic region).[2] The number of distinct signals will depend on the symmetry of the molecule.
General Protocol for NMR Sample Preparation:
-
Weigh a small amount of the 4-Phenylazepane hydrochloride sample (typically 5-10 mg).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak corresponding to the free base (C₁₂H₁₇N, MW: 175.27 g/mol ) would be expected.[1] Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen.[11] The phenyl group may also lead to characteristic aromatic fragments.
General Protocol for Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for the hydrochloride salt or electron ionization (EI) for the free base).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of 4-Phenylazepane hydrochloride is expected to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of an amine salt.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the fingerprint region.
-
General Protocol for FTIR-ATR Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Pharmacological Relevance and Mechanism of Action
4-Phenylazepane serves as the core structure for a series of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine.[1] This strongly suggests that 4-Phenylazepane and its derivatives are likely to interact with opioid receptors.
Opioid Receptor Interaction
Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors primarily located in the central and peripheral nervous systems.[12][13] The main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).[14] The analgesic effects of many opioids are primarily mediated through agonism at the µ-opioid receptor.[6][14]
Given that derivatives of 4-phenylazepane exhibit analgesic properties, it is highly probable that they act as agonists or partial agonists at one or more of these opioid receptors. The specific binding affinity and efficacy of 4-Phenylazepane hydrochloride for each receptor subtype would need to be determined through radioligand binding assays and functional assays.
Logical Flow of Opioid Receptor Activation:
Structure-Activity Relationships (SAR)
The analgesic potency and pharmacological profile of 4-phenylazepane derivatives can be significantly influenced by the nature and position of substituents on both the azepane and phenyl rings. Structure-activity relationship studies on related 4-anilidopiperidine analgesics have shown that modifications to these positions can dramatically alter analgesic activity and physical dependence capacity.[15] For example, substitution on the piperidine nitrogen in 4-anilidopiperidines is a key determinant of opioid receptor activity. A similar principle likely applies to the azepane nitrogen in 4-phenylazepane derivatives.
Safety and Handling
Based on available safety data for similar compounds, 4-Phenylazepane hydrochloride should be handled with care.
-
Hazard Classifications: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), causes serious eye irritation (Eye Irrit. 2), and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]
-
Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion and inhalation.
Conclusion
4-Phenylazepane hydrochloride is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel analgesics. This guide has provided a comprehensive overview of its chemical properties, drawing upon available data and established principles of organic and medicinal chemistry. While a detailed experimental characterization is not fully present in the public domain, the information and protocols outlined herein offer a solid foundation for researchers to synthesize, purify, and analyze this compound, and to further explore its pharmacological potential. Future research should focus on obtaining detailed experimental data for its physical and spectroscopic properties, as well as a thorough investigation of its opioid receptor binding profile and in vivo efficacy.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
- Journal of Pharmaceutical Science and Technology. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 333-347.
-
National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
- PLOS One. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One, 13(5), e0197734.
-
ResearchGate. (2022). Comparisons between the experimental available FTIR spectrum of hydrochloride form of heroin in the solid state. Retrieved from [Link]
-
Bioanalysis Zone. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Retrieved from [Link]
-
PubMed. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Basic opioid pharmacology: an update. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Refining method of 4-phenylaminopiperidine analgesic.
-
Chiralpedia. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
PubMed. (2020). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Retrieved from [Link]
-
MDPI. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. Retrieved from [Link]
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Pain Physician. (n.d.). Opioid Pharmacology. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2005). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Retrieved from [Link]
-
PubMed. (1981). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Retrieved from [Link]
-
ResearchGate. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives. Retrieved from [Link]
-
ChemRxiv. (2024). Stereocontrolled cyclization of inherently chiral medium-sized rings. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]
-
Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Research Journal of Pharmacy and Nanotechnology. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
-
The Pharmaceutical Journal. (2017). Researchers create opioid that only activates at pain sites. Retrieved from [Link]
-
MDPI. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for synthesizing pirenzepine hydrochloride intermediate.
-
News-Medical.net. (n.d.). Opioid Pharmacology. Retrieved from [Link]
- Google Patents. (n.d.). A novel process for preparation of pazopanib hydrochloride.
-
ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
- 9. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
